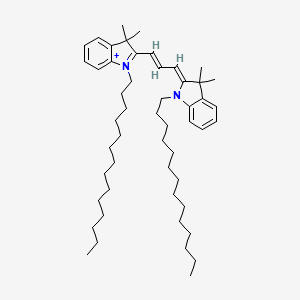
Ditetradecylindocarbocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecylindocarbocyanine, also known as this compound, is a useful research compound. Its molecular formula is C51H81N2+ and its molecular weight is 722.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Research
Fluorescent Labeling:
Ditetradecylindocarbocyanine is extensively used for fluorescent labeling in biological assays. Its ability to emit strong fluorescence upon excitation makes it ideal for tagging biomolecules. Researchers utilize this compound to visualize cellular structures and processes, allowing for detailed studies of cellular dynamics and interactions.
Cell Membrane Studies:
This dye is particularly effective in studying cell membranes due to its hydrophobic nature, which enables it to integrate into lipid bilayers. Studies have shown that this compound can be used to monitor membrane potential changes and lipid dynamics, providing insights into cellular health and function.
Case Study: Membrane Potential Measurement
A notable application involved using this compound in measuring the membrane potential of neurons. The dye's fluorescence intensity was correlated with changes in membrane potential, demonstrating its utility in neurophysiological studies.
Imaging Techniques
Confocal Microscopy:
In confocal microscopy, this compound serves as a vital fluorescent probe, enhancing image resolution and contrast. Its spectral properties allow for effective multi-channel imaging, enabling researchers to observe multiple targets simultaneously within a single sample.
In Vivo Imaging:
Recent advancements have seen this compound being employed in vivo for imaging applications. Its biocompatibility and low toxicity make it suitable for live animal studies, where it can be used to track cellular processes in real-time.
Case Study: In Vivo Tumor Imaging
In a study focused on tumor biology, researchers utilized this compound to visualize tumor growth and response to treatment in live models. The results highlighted the compound's effectiveness in providing real-time feedback on therapeutic efficacy.
Materials Science
Organic Photonic Devices:
this compound has found applications in the development of organic photonic devices due to its excellent light absorption and emission characteristics. These properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.
Dye-Sensitized Solar Cells:
The compound is also explored as a sensitizer in dye-sensitized solar cells (DSSCs). Its ability to harvest light efficiently contributes to improved energy conversion efficiencies in these devices.
Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biological Research | Fluorescent labeling, cell membrane studies | High sensitivity and specificity |
| Imaging Techniques | Confocal microscopy, in vivo imaging | Enhanced resolution and contrast |
| Materials Science | Organic photonic devices, dye-sensitized solar cells | Efficient light absorption/emission |
特性
CAS番号 |
84109-09-1 |
|---|---|
分子式 |
C51H81N2+ |
分子量 |
722.2 g/mol |
IUPAC名 |
(2Z)-2-[(E)-3-(3,3-dimethyl-1-tetradecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-tetradecylindole |
InChI |
InChI=1S/C51H81N2/c1-7-9-11-13-15-17-19-21-23-25-27-33-42-52-46-38-31-29-36-44(46)50(3,4)48(52)40-35-41-49-51(5,6)45-37-30-32-39-47(45)53(49)43-34-28-26-24-22-20-18-16-14-12-10-8-2/h29-32,35-41H,7-28,33-34,42-43H2,1-6H3/q+1 |
InChIキー |
UCPAVVVTWGHRBV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |
異性体SMILES |
CCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |
正規SMILES |
CCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCC)(C)C |
Key on ui other cas no. |
84109-09-1 |
同義語 |
1,1'-ditetradecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate diI-C(14) DiIC(14) ditetradecylindocarbocyanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















